Decylcitric acid

Description

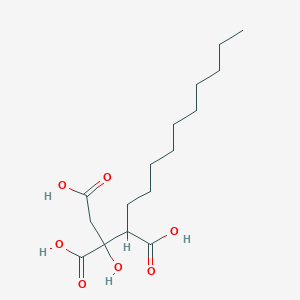

Structure

3D Structure

Properties

CAS No. |

19763-41-8 |

|---|---|

Molecular Formula |

C16H28O7 |

Molecular Weight |

332.39 g/mol |

IUPAC Name |

2-hydroxytridecane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H28O7/c1-2-3-4-5-6-7-8-9-10-12(14(19)20)16(23,15(21)22)11-13(17)18/h12,23H,2-11H2,1H3,(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

DQIHPEKINXOMBM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyms |

decylcitric acid decylcitric acid, (-)-isome |

Origin of Product |

United States |

Biosynthetic Pathways of Decylcitric Acid

Fungal Biosynthesis Mechanisms

Fungal biosynthesis of decylcitric acid is a specialized pathway distinct from the ubiquitous citric acid cycle.

Role of 2-Decylcitrate Synthase in this compound Formation

The central enzyme catalyzing the formation of this compound is 2-decylcitrate synthase (EC 2.3.3.2). wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org This enzyme belongs to the family of transferases, specifically acyltransferases that facilitate the conversion of acyl groups into alkyl groups upon transfer. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme class is dodecanoyl-CoA:oxaloacetate C-dodecanoyltransferase (thioester-hydrolysing, 1-carboxyundecyl-forming). wikipedia.orgqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai Decylcitrate synthase catalyzes a reaction involving the condensation of lauroyl-CoA (dodecanoyl-CoA) and oxaloacetate. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org This reaction results in the formation of (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate, which is this compound, and releases coenzyme A (CoA). wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org Early research, such as studies on Penicillium spiculisporum, focused on the purification and properties of the enzyme responsible for synthesizing this compound. wikipedia.orgqmul.ac.ukkegg.jpenzyme-database.org

The catalyzed reaction can be summarized as follows: Lauroyl-CoA + H₂O + Oxaloacetate (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate + CoA wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org

Precursor Molecules and Their Activation in this compound Biosynthesis (e.g., Lauryl-CoA, Oxaloacetate)

The biosynthesis of this compound relies on the availability and activation of specific precursor molecules, primarily lauroyl-CoA and oxaloacetate. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai

Lauryl-CoA: This molecule is a medium-chain fatty acyl-CoA derived from lauric acid (dodecanoic acid). nih.govebi.ac.uk It is formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of lauric acid. nih.govebi.ac.uk The activation of lauric acid to lauroyl-CoA is a prerequisite for its utilization by decylcitrate synthase. In some organisms, this conversion can occur in peroxisomes catalyzed by enzymes like lauroyl-CoA synthetase. ebi.ac.uk

Oxaloacetate: Oxaloacetate is a four-carbon dicarboxylic acid that serves as a key intermediate in various metabolic pathways, including the citric acid cycle. nih.govguidetopharmacology.orgmpg.defishersci.canih.gov It is a substrate for decylcitrate synthase, condensing with lauroyl-CoA to initiate the formation of the this compound structure. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai Oxaloacetate exists in equilibrium with its conjugate acid, oxaloacetic acid. guidetopharmacology.orgmpg.defishersci.canih.gov

The reaction catalyzed by decylcitrate synthase highlights the direct incorporation of these activated precursors into the this compound structure. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org

Enzymatic Specificity and Substrate Scope in this compound Production

Studies on 2-decylcitrate synthase from Penicillium spiculisporum have provided insights into its enzymatic specificity. The enzyme is described as being very specific for the C4 diacid species, referring to oxaloacetate. gla.ac.ukgla.ac.uk However, it has been reported to be relatively non-specific with respect to the fatty acid chain moiety used, suggesting that a range of shorter chain acyl-CoA substrates might be utilized by the enzyme to some extent. gla.ac.ukgla.ac.uk This indicates a degree of flexibility in the acyl-CoA substrate recognized by the enzyme, although lauroyl-CoA (C12) is the primary and most effective substrate for this compound synthesis. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai Understanding the substrate scope and specificity of decylcitrate synthase is crucial for potential biotechnological applications aimed at producing this compound or related alkylcitric acid derivatives. nih.govnih.govd-nb.inforesearchgate.net

Interconnections with Primary Metabolic Cycles

The biosynthesis of this compound is not an isolated process but is linked to primary metabolic pathways, particularly fatty acid biosynthesis and the tricarboxylic acid (TCA) cycle.

Linkages to Fatty Acid Biosynthesis Pathways in this compound Accumulation

The accumulation of this compound is directly linked to fatty acid biosynthesis pathways through the supply of the activated fatty acid precursor, lauroyl-CoA. creative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ainih.govebi.ac.uknih.govnih.gov Lauric acid, the source of the decyl chain in this compound, is a medium-chain fatty acid. nih.govebi.ac.uk Fatty acid synthesis in fungi, as in other organisms, involves the de novo synthesis of fatty acids from precursors like acetyl-CoA. wikipedia.orgaocs.orgbiorxiv.org The fatty acid biosynthesis machinery produces acyl-CoA molecules of varying chain lengths. The availability of lauroyl-CoA, specifically the C12 acyl-CoA, is a critical factor influencing the rate of this compound production by decylcitrate synthase. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai Therefore, factors affecting the synthesis and availability of medium-chain fatty acids, particularly lauric acid and its activated form, directly impact this compound accumulation. nih.gov

Integration of this compound Biosynthesis with the Tricarboxylic Acid (TCA) Cycle and Citrate (B86180) Metabolism

This compound biosynthesis is integrated with the TCA cycle through the shared precursor molecule, oxaloacetate. nih.govfishersci.canih.govdsmz.decreative-proteomics.comteachmephysiology.comwikipedia.orgkhanacademy.orgnih.gov The TCA cycle is a central metabolic pathway responsible for the oxidation of acetyl-CoA to generate ATP and metabolic intermediates. creative-proteomics.comteachmephysiology.comwikipedia.orgnih.gov Oxaloacetate is a key intermediate in the TCA cycle, where it condenses with acetyl-CoA to form citrate, catalyzed by citrate synthase. creative-proteomics.comteachmephysiology.comwikipedia.orgkhanacademy.org In the context of this compound biosynthesis, oxaloacetate is diverted from the TCA cycle to serve as a substrate for decylcitrate synthase. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai

While citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, decylcitrate synthase catalyzes a similar condensation reaction but with lauroyl-CoA instead of acetyl-CoA. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgenzyme-database.orgontosight.ai This highlights a point of metabolic intersection where oxaloacetate can be channeled towards either primary metabolism (TCA cycle/citrate production) or secondary metabolism (this compound production), depending on the availability of the respective acyl-CoA substrate and the activity of the specific synthase enzyme. gla.ac.uk The production of secondary metabolites like this compound can be viewed as an extension of fundamental enzyme systems, occurring when growth conditions might limit primary metabolic flux. gla.ac.uk

The relationship between citrate and this compound is also structural, with this compound being a derivative of citric acid. While citrate is a central intermediate in energy metabolism, this compound represents a modification of this basic structure with a functionalized fatty acid chain.

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

| Component | Role in Biosynthesis |

| 2-Decylcitrate Synthase | Catalyzes the condensation of lauroyl-CoA and oxaloacetate to form this compound. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.org |

| Lauryl-CoA (Dodecanoyl-CoA) | Activated fatty acid precursor providing the decyl chain. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ainih.govebi.ac.uk |

| Oxaloacetate | Four-carbon dicarboxylic acid precursor. wikipedia.orgcreative-enzymes.comqmul.ac.ukkegg.jpenzyme-database.orgontosight.ai |

Regulatory Mechanisms Governing Carbon Flux Towards this compound Production

While detailed regulatory mechanisms specifically for this compound production are not extensively described in the provided search results, insights can be drawn from related metabolic pathways and the biosynthesis of other secondary metabolites. The production of secondary metabolites, including some derived from acetate (B1210297) and TCA cycle intermediates, can be influenced by the availability of primary metabolites gla.ac.uk. Feedback regulation by primary metabolites on enzymes in common pathways can impact the synthesis of secondary compounds gla.ac.uk.

In microorganisms, the transition from exponential growth phase to stationary phase, often triggered by nutrient limitation such as nitrogen limitation, can lead to the accumulation of secondary metabolites like citric acid worktribe.comnih.gov. This suggests that nutrient availability and the metabolic state of the organism play a role in channeling carbon flux towards the production of such compounds worktribe.comnih.gov.

The biosynthesis of fatty acids and polyketides, which share precursors like malonyl-CoA with some secondary metabolites, can be interconnected, and efforts to increase the flux of malonyl-CoA have been explored to improve the production of compounds in these pathways nih.gov. Enzymes involved in fatty acid synthesis, such as 3-ketoacyl-ACP synthases, are known to play key roles in regulating the product distribution of the pathway nih.gov. While this compound is not a fatty acid or a polyketide, its biosynthesis involves the addition of a decyl chain, suggesting potential links or analogous regulatory points with fatty acid metabolism.

Biosynthesis of Related Alkylcitric Acids and Their Relationship to this compound

This compound belongs to a class of compounds known as alkylcitric acids. These compounds are characterized by an alkyl chain attached to the citric acid structure. Research into the biosynthesis of related alkylcitric acids provides context for understanding the production of this compound.

For instance, methylcitric acid is another alkylcitric acid, isolated from organisms like Candida lipolytica gla.ac.uk. Studies on enzymes involved in the synthesis of alkylcitric acids, such as 2-decylcitrate synthase, have indicated that while highly specific for the C-4 diacid species, they may exhibit some non-specificity regarding the fatty acid chain moiety utilized, potentially allowing for the incorporation of different chain lengths to produce various alkylcitric acids gla.ac.uk.

The biosynthesis of spiculisporic acid, another fungal metabolite, involves the condensation of α-ketoglutaric acid (a TCA cycle intermediate) and lauric acid (derived from acetate), followed by cyclization gla.ac.uk. This highlights the potential for alkylcitric acids and related compounds to be synthesized through the condensation of intermediates from primary metabolism, such as the TCA cycle, with fatty acid-derived units gla.ac.uk.

The relationship between this compound and other alkylcitric acids lies in their shared structural motif – a citric acid core with an attached alkyl chain – and potentially in utilizing similar enzymatic machinery or metabolic precursors for their biosynthesis. The length and nature of the alkyl chain differentiate these compounds, leading to variations in their properties and potentially their biological roles.

Enzymology and Mechanistic Studies of Decylcitric Acid Metabolism

Characterization of 2-Decylcitrate Synthase

2-Decylcitrate synthase (EC 2.3.3.2) is a key enzyme in the biosynthesis of decylcitric acid. wikipedia.org It catalyzes the condensation of lauroyl-CoA and oxaloacetate to form (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate and CoA. wikipedia.orgqmul.ac.ukkegg.jp This enzyme is classified as a transferase, specifically an acyltransferase that converts acyl groups into alkyl groups on transfer. wikipedia.org It is also known by the systematic name dodecanoyl-CoA:oxaloacetate C-dodecanoyltransferase (thioester-hydrolysing, 1-carboxyundecyl-forming). wikipedia.orgqmul.ac.ukenzyme-database.org

Methodologies for Enzyme Isolation and Purification

Studies on 2-decylcitrate synthase from Penicillium spiculisporum have involved purification techniques to characterize the enzyme. Early work described purification methods for the enzyme synthesizing (-)-decylcitric acid. qmul.ac.ukkegg.jp Another study detailed the purification and properties of 2-decylhomocitrate synthase from the same organism. nih.gov While specific detailed protocols for 2-decylcitrate synthase isolation were not extensively detailed in the provided snippets, general enzyme purification methodologies typically involve techniques such as chromatography (e.g., affinity chromatography, gel filtration) and differential precipitation, aimed at isolating the target enzyme from crude cellular extracts based on its unique physical and chemical properties. Research on related enzymes like citrate (B86180) synthase also highlights purification methods. nih.gov

Kinetic Parameters and Reaction Mechanisms of Decylcitrate Synthase

2-Decylcitrate synthase catalyzes a reaction involving lauroyl-CoA, water, and oxaloacetate as substrates, yielding (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate and CoA as products. wikipedia.orgqmul.ac.ukkegg.jp The enzyme exhibits specificity for medium-chain-length acyl-CoA thioesters, including decanoyl-CoA and dodecanoyl-CoA, which are derived from fatty acid metabolism. ontosight.ai

Kinetic studies have shown that the enzyme's behavior with respect to lauroyl-CoA does not follow simple Michaelis-Menten kinetics at certain concentrations, exhibiting strong substrate inhibition. researchgate.netscispace.com The reported Km for lauroyl-CoA is less than 0.1 μM. researchgate.net The Km for oxaloacetate is 35 μM at a lauroyl-CoA concentration of 21 μM. researchgate.net The Km for 11-formamidoundecanoyl-CoA is 30 μM at 330 μM oxaloacetate. researchgate.net

The reaction mechanism involves the condensation of medium-chain-length acyl-CoA thioesters with oxaloacetate. ontosight.ai This condensation forms (2S,3S)-2-hydroxytridecane-1,2,3-tricarboxylate, which is an intermediate in certain biosynthetic pathways, such as polyhydroxyalkanoate (PHA) biosynthesis in some microorganisms. ontosight.ai The enzyme's activity is crucial for forming this tricarboxylate intermediate. ontosight.ai

The enzyme forms strong complexes with palmitoyl-CoA, lauroyl-CoA, and decanoyl-CoA. researchgate.net It is inhibited by palmitoyl-CoA, acetyl-CoA, CoASSCoA, and SH reagents in the absence of lauroyl-CoA. researchgate.net Enzymatic activity requires one SH group per molecule with a molecular weight of 90,000. researchgate.net The enzyme is composed of peptide chains, each with a molecular weight of 45,000. researchgate.net

Here is a summary of some kinetic parameters:

| Substrate | Km Value | Conditions |

| Lauroyl-CoA | < 0.1 μM | |

| Oxaloacetate | 35 μM | at 21 μM Lauroyl-CoA |

| 11-formamidoundecanoyl-CoA | 30 μM | at 330 μM Oxaloacetate |

Structural Biology of Decylcitrate Synthase and Homologous Enzymes

Homology between ATP citrate lyase (ACLY) and citrate synthase has also been noted, indicated by sequence homology and conserved structural elements. researchgate.net Given the related nature of the reactions catalyzed by citrate synthase and decylcitrate synthase, structural similarities in their active sites and catalytic mechanisms are likely. Citrate synthase, for instance, operates via the formation of an enolate intermediate from acetyl-CoA, facilitated by specific catalytic residues. ebi.ac.uk Similar mechanistic principles may be at play in decylcitrate synthase, adapted for the longer acyl-CoA substrate.

Associated Enzymatic Systems in this compound Pathways

Role of ATP:Citrate Lyase and Citryl-CoA Synthetase/Lyase in Citrate Cleavage Relevant to this compound

ATP:citrate lyase (ACLY) (EC 2.3.3.8) is a cytoplasmic enzyme that catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate. wikipedia.orgrrml.ro This reaction is a crucial step in linking carbohydrate metabolism (yielding citrate) with fatty acid and cholesterol biosynthesis (consuming acetyl-CoA). wikipedia.orgrrml.rofrontiersin.org While ACLY directly processes citrate, its role is relevant to this compound metabolism as it influences the cellular pools of citrate, acetyl-CoA, and oxaloacetate, which are substrates or products in pathways related to this compound synthesis. ACLY provides the majority of the acetyl-CoA required for fatty acid biosynthesis in many tissues. wikipedia.orgrrml.ro

In some bacteria, alternative enzymes, namely citryl-CoA synthetase and citryl-CoA lyase, catalyze the cleavage of citrate in a two-step process. researchgate.net Citryl-CoA synthetase first forms citryl-CoA with ATP hydrolysis, and then citryl-CoA lyase (EC 4.1.3.34) cleaves citryl-CoA into acetyl-CoA and oxaloacetate. researchgate.netwikipedia.orggenome.jp This two-enzyme system serves a similar function to ACLY in providing acetyl-CoA and oxaloacetate from citrate. researchgate.net While directly involved in citrate metabolism, these enzymes are relevant as they represent alternative mechanisms for generating key metabolites that could potentially intersect with or influence pathways involving this compound synthesis, particularly in microorganisms where this compound is produced.

Regulation by NAD+-Dependent Isocitrate Dehydrogenase

NAD+-dependent isocitrate dehydrogenase (IDH) (EC 1.1.1.41) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to 2-oxoglutarate, producing NADH and CO₂. genome.jpnih.gov This enzyme is typically found in mitochondria in eukaryotes and is allosterically regulated. genome.jp

In Vitro Reconstitution and Engineering of this compound Biosynthetic Enzymes

Specific detailed research findings on the in vitro reconstitution and engineering of the enzymes directly involved in this compound biosynthesis are limited within the readily available scientific literature. However, the biosynthesis of this compound is known to occur enzymatically, involving condensation reactions catalyzed by fungal enzymes. A key enzyme implicated in this pathway is 2-decylcitrate synthase, identified in Penicillium spiculisporum.

Enzyme engineering, often guided by insights from in vitro studies or computational approaches, aims to modify enzyme selectivity, activity, and stability. cardiff.ac.uknih.gov Strategies include rational design, directed evolution, and high-throughput screening to create biocatalysts with improved properties for desired applications, such as enhanced production of specific compounds. cardiff.ac.uknih.gov Metabolic engineering, which can involve engineering individual enzymes or entire pathways, has been utilized to enhance the production of various compounds, including fatty acids and their derivatives, in microbial hosts by altering biosynthetic routes and optimizing enzyme expression and activity. nih.govd-nb.infonih.gov

The application of these in vitro reconstitution and engineering techniques to the enzymes of the this compound biosynthetic pathway, such as 2-decylcitrate synthase, would be a logical progression for gaining a deeper mechanistic understanding and potentially optimizing its production. However, specific published data detailing such efforts for this compound were not found in the scope of this search.

Synthetic Chemistry Approaches to Decylcitric Acid

Established Chemical Synthesis Routes (e.g., Esterification of Citric Acid with Decanol)

A primary established chemical synthesis route for decylcitric acid involves the esterification of citric acid with 1-decanol (B1670082) . This reaction typically proceeds under acid catalysis, with sulfuric acid (H₂SO₄) being a common catalyst . The process involves the formation of an ester bond between the hydroxyl group of citric acid and 1-decanol .

Monitoring the progress of this esterification reaction is crucial for optimizing yield and minimizing by-product formation. Techniques such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the formation of the ester bond .

Following the synthesis, purification of this compound from the reaction mixture is necessary. Common purification methods include column chromatography, often utilizing a silica (B1680970) gel stationary phase and an ethyl acetate (B1210297)/hexane gradient as the mobile phase . Recrystallization can also be used to further purify the product .

Validation of the synthesized this compound's purity and structure is essential. High-Performance Liquid Chromatography (HPLC) with a C18 column and a 0.1% H₃PO₄ mobile phase is a suitable method for assessing purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information and helps detect any unreacted starting materials or impurities .

While the search results mention the esterification of citric acid with alcohols of 4 to 14 carbon atoms using acid catalysts like sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid, and reaction temperatures between 110 to 140°C google.com, the specific application to this compound (using 1-decanol) and the detailed monitoring and purification steps are highlighted in another source .

Development of Chemoenzymatic Synthetic Strategies for this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes for specific transformations nih.govmdpi.comnih.govfrontiersin.org. This compound is known to be biosynthesized in nature by enzymes such as 2-decylcitrate synthase in Penicillium spiculisporum gla.ac.uk. This enzymatic pathway involves condensation reactions catalyzed by fungal enzymes, contrasting with conventional chemical synthesis methods .

While the search results confirm the natural enzymatic synthesis of this compound gla.ac.uk and discuss chemoenzymatic approaches for synthesizing other complex molecules like N-glycans and carbazole (B46965) derivatives nih.govmdpi.comnih.govfrontiersin.org, detailed information on the development of chemoenzymatic synthetic strategies specifically for this compound in a laboratory setting is not extensively provided. The natural biosynthesis route involving 2-decylcitrate synthase in Penicillium spiculisporum suggests a potential enzymatic step that could be integrated into a chemoenzymatic strategy gla.ac.uk. However, the specifics of such a developed strategy, including enzyme isolation, reaction conditions, and integration with chemical steps for this compound synthesis, are not detailed in the provided search results.

Strategies for Stereoselective Synthesis of this compound Enantiomers

This compound, with its structure derived from citric acid and the addition of a decyl chain, possesses a chiral center at the carbon bearing the hydroxyl group and the decyl chain. This gives rise to enantiomers. Stereoselective synthesis aims to produce predominantly one enantiomer of a chiral compound ethz.chmdpi.comnih.gov.

The search results indicate that (-)-decylcitric acid has been isolated from P. spiculisporum, and an earlier claim of also producing the (+)-isomer was later corrected gla.ac.ukgla.ac.uk. This suggests that the natural enzymatic synthesis is stereoselective, yielding primarily the (-)-isomer gla.ac.ukgla.ac.uk.

General strategies for stereoselective synthesis include using chiral starting materials (chiral pool), separating enantiomers from a mixture (resolution), employing chiral auxiliaries, or utilizing enantioselective catalysis (including biocatalysis) ethz.chmdpi.comnih.gov. While the natural occurrence of a specific enantiomer points towards the possibility of enzyme-catalyzed stereoselective synthesis gla.ac.ukgla.ac.uk, detailed laboratory strategies for the stereoselective chemical or chemoenzymatic synthesis of this compound enantiomers are not explicitly described in the provided search results. The synthesis of other enantiomerically enriched compounds using techniques like biocatalytic dynamic kinetic resolution or stereoselective epoxide ring opening are mentioned, illustrating general approaches to stereoselectivity nih.govrsc.org.

Exploration of this compound Analogues and Structure-Activity Relationship Studies

The exploration of this compound analogues involves synthesizing compounds with structural variations to understand how these changes affect their properties and activities nih.govcollaborativedrug.comkcl.ac.ukresearchgate.net. Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological or chemical activity nih.govcollaborativedrug.comkcl.ac.ukresearchgate.netspu.edu.sy.

This compound is structurally related to citric acid, a key intermediate in metabolism nih.govrmreagents.comuni.lu. The addition of the hydrophobic decyl chain to the citric acid backbone gives this compound amphiphilic properties, distinguishing it from citric acid in terms of solubility and reactivity . This structural modification inherently suggests that analogues could involve variations in the alkyl chain length, branching, or modifications to the carboxylic acid or hydroxyl groups of the citric acid core.

While the search results discuss SAR studies in the context of other compound classes, such as diclofenac (B195802) analogues and linezolid (B1675486) analogues, to understand the impact of substituents on activity nih.govkcl.ac.uk, specific detailed research findings on the exploration of this compound analogues and their corresponding SAR studies are not provided. The natural occurrence of related alkylcitric acids like methylcitric acid and norcaperatic acid is mentioned, hinting at structural variations found in nature gla.ac.uk. However, systematic laboratory-based SAR studies on synthetic this compound analogues are not detailed in the search results.

SAR analysis generally involves synthesizing a series of analogues, measuring their relevant properties or activities, and then establishing correlations between structural features and the observed data, often using computational methods collaborativedrug.comspu.edu.sy. This process helps in understanding which parts of the molecule are crucial for its activity and can guide the design of new compounds with improved properties collaborativedrug.comspu.edu.sy.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 152262 |

| Citric acid | 311 |

| Decanol | 8174 |

Data Table (Example - based on general concepts, specific data for this compound analogues and SAR was not found)

While specific data tables detailing the synthesis or SAR of this compound analogues were not found in the search results, a hypothetical table illustrating the type of data that would be relevant for SAR studies is provided below. This table structure would be used to present research findings if they were available.

| Analogue Structure (Variation from this compound) | Synthesis Yield (%) | Purification Method | Property X | Activity Y |

| This compound (reference) | - | - | - | - |

| Analogue 1 (e.g., Octylcitric acid) | [Data would go here] | [Data would go here] | [Data] | [Data] |

| Analogue 2 (e.g., this compound methyl ester) | [Data would go here] | [Data would go here] | [Data] | [Data] |

| Analogue 3 (e.g., Decylisocitric acid) | [Data would go here] | [Data would go here] | [Data] | [Data] |

Analytical Methodologies for Decylcitric Acid Research

Chromatographic Separation and Purity Analysis

Chromatographic techniques are fundamental for isolating decylcitric acid from complex matrices and assessing its purity. These methods leverage differences in the compound's physical and chemical properties, such as polarity and volatility, to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis and purity assessment of this compound. HPLC is particularly effective for separating and quantifying components in complex mixtures, including organic acids. redalyc.org, myfoodresearch.com For the validation of this compound purity, HPLC using a C18 column and a mobile phase such as 0.1% H₃PO₄ has been employed to detect unreacted precursors. Sample preparation for HPLC typically involves steps such as sample collection, homogenization, extraction, cleanup, and potentially derivatization and concentration, followed by pH adjustment and final sample preparation for injection. drawellanalytical.com The selection of appropriate sample preparation techniques is crucial for minimizing interference and optimizing chromatographic performance, including peak shape, resolution, and retention time reproducibility. drawellanalytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of small molecular metabolites, including organic acids, and is applicable to the study of this compound and its metabolites. nih.gov, metbio.net GC-MS is often used in metabolomics for both targeted and untargeted profiling. nih.gov Due to the relatively low volatility of many organic acids, including potentially this compound and its metabolites, derivatization is often a necessary step prior to GC-MS analysis to make them volatile enough for gas chromatography. nih.gov, shimadzu.com Common derivatization protocols involve trimethylsilylation or tert-butyldimethylsilylation, which modify polar functional groups like hydroxyl and carboxyl groups. nih.gov, shimadzu.com, sigmaaldrich.com GC-MS analysis involves separating compounds based on their boiling points and affinity for the stationary phase, followed by fragmentation and detection by the mass spectrometer, providing compound-specific fragmentation patterns for identification. metbio.net GC-MS has been applied to the analysis of various organic acids and fatty acids in biological samples, demonstrating its utility in complex mixture analysis. frontiersin.org, researchgate.net, nih.gov, nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, convenient, and inexpensive technique that can be used for monitoring chemical reactions involving this compound, such as ester bond formation during its synthesis. , bc.edu TLC allows for the quick assessment of the number of components in a mixture and can aid in identifying compounds by comparing their retention factors (Rf values) to standards. bc.edu, chemguide.co.uk The stationary phase typically consists of silica (B1680970) gel or alumina (B75360) on a plate, and the mobile phase is a suitable solvent or mixture of solvents. chemguide.co.uk Compounds are spotted on the baseline, and as the solvent front moves up the plate, components separate based on their differing affinities for the stationary and mobile phases. chemguide.co.uk Visualization of spots, particularly for colorless compounds, can be achieved using UV light if the stationary phase contains a fluorescent indicator, or by using chemical stains. chemguide.co.uk, reachdevices.com

Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)

To obtain this compound in high purity for research purposes, advanced purification techniques are employed. Column chromatography, particularly using silica gel with an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane gradient), is a common method for separating this compound from impurities and unreacted starting materials. Recrystallization is another valuable technique for purifying solid compounds, involving dissolving the crude material in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in solution. , google.com These techniques are often used in conjunction with analytical methods like HPLC and NMR to validate the purity of the final product.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation and confirmation of this compound. , gla.ac.uk NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. scribd.com By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra, researchers can determine the types and relative numbers of hydrogen atoms and their connectivity. chemicalbook.com, hmdb.ca, chemicalbook.com ¹³C NMR spectroscopy provides information about the carbon skeleton. Analysis of NMR data is a key step in confirming the structure of synthesized this compound and detecting the presence of any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. This absorption corresponds to the vibrational modes of the molecule's chemical bonds. masterorganicchemistry.com While direct FTIR spectra of this compound are not extensively detailed in the provided search results, the technique is generally applicable to organic acids and their derivatives.

For carboxylic acids, FTIR typically shows characteristic absorption bands for the O-H stretching vibration (often broad, around 2500-3300 cm⁻¹) and the C=O stretching vibration (strong, around 1700-1725 cm⁻¹). masterorganicchemistry.com The presence of the decyl ester group in this compound would introduce additional characteristic peaks. Ester carbonyl stretches typically appear at higher wavenumbers (around 1735-1750 cm⁻¹) compared to carboxylic acids. spectroscopyonline.com C-O stretching vibrations in esters are also observed in the region of 1000-1300 cm⁻¹. spectroscopyonline.com The decyl alkyl chain would contribute C-H stretching vibrations (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1375-1470 cm⁻¹). researchgate.net

FTIR can be used to monitor the formation of ester bonds, for instance, during the synthesis of this compound through the esterification of citric acid with 1-decanol (B1670082). By observing the appearance of characteristic ester peaks and the changes in the carboxylic acid peaks, the progress of the reaction can be monitored.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. premierbiosoft.comlibretexts.org In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). premierbiosoft.comazooptics.com The molecular ion peak, representing the intact molecule with a charge, provides the molecular weight. libretexts.orgazooptics.com Fragmentation of the molecular ion yields smaller ions, and the pattern of these fragment ions is characteristic of the molecule's structure. premierbiosoft.comlibretexts.orgazooptics.com

This compound has a molecular formula of C₁₆H₂₈O₇ and a molecular weight of 332.39 g/mol . In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z 332 (or a corresponding m/z for a charged species, e.g., [M+H]⁺ or [M-H]⁻ depending on the ionization method). The presence of isotopes, particularly ¹³C, can result in a small peak at [M+1], one mass unit higher than the molecular ion peak. libretexts.orgsavemyexams.com

Fragmentation of this compound in MS would involve the cleavage of chemical bonds, yielding characteristic fragment ions. The fragmentation pathways would be influenced by the presence of the carboxylic acid groups, the hydroxyl group, and the decyl chain. Common fragmentation processes in organic molecules include alpha cleavage, McLafferty rearrangement, and the loss of small neutral molecules like water (18 amu) or carbon dioxide (44 amu). azooptics.comsavemyexams.com For this compound, fragmentation could occur along the alkyl chain or at the bonds of the citric acid core. Analyzing the m/z values and relative abundances of the fragment ions provides clues about the molecule's structure.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. ull.es An ECD spectrum, which plots the difference in absorption versus wavelength, can provide information about the absolute configuration and conformation of a chiral molecule. ull.esmdpi.com

This compound, being a derivative of citric acid with an additional substituent on one of the methylene (B1212753) carbons, possesses a chiral center. Specifically, the carbon atom bearing the hydroxyl group and the decyl chain is chiral. The reported metabolite from P. spiculisporum was initially claimed to be a mixture of (+)- and (-)-decylcitric acid but was later corrected to be a mixture of (-)-decylcitric acid and (+)-isocitric acid. gla.ac.uk This indicates that (-)-decylcitric acid is a naturally occurring enantiomer. gla.ac.uk

ECD is particularly useful for molecules containing chromophores (groups that absorb UV-Vis light) near the chiral center. ull.esmdpi.com While the carboxylic acid groups and the ester linkage in this compound can act as chromophores, their inherent ECD signals might be weak. However, the spatial arrangement of these groups around the chiral center gives rise to an ECD spectrum. ull.es The exciton (B1674681) chirality method, a powerful non-empirical approach in ECD, can be applied if the molecule contains at least two chromophores with strong absorption bands that are spatially coupled. ull.esnih.gov The sign and intensity of the resulting "exciton couplet" (two ECD bands of opposite sign and similar intensity) can be correlated to the absolute configuration. ull.esnih.gov Computational methods, such as TD-DFT, are often used in conjunction with experimental ECD data to predict and interpret spectra and confirm absolute configurations. nih.govustc.edu.cn

Isotopic Labeling and Tracing Techniques in this compound Biosynthesis

Isotopic labeling and tracing techniques are invaluable tools for elucidating biosynthetic pathways and understanding the metabolic fate of compounds. nih.govkit.edu By introducing atoms with different isotopic compositions (e.g., ¹³C, ²H, ¹⁵N) into precursor molecules and following their incorporation into the target compound, researchers can map the enzymatic reactions and intermediates involved. nih.govplos.org

The biosynthesis of this compound in Penicillium spiculisporum involves the enzyme 2-decylcitrate synthase, which catalyzes the condensation of dodecanoic acid (lauric acid) and oxaloacetate. gla.ac.uknih.gov This reaction is analogous to the formation of citric acid from acetyl-CoA and oxaloacetate in the tricarboxylic acid (TCA) cycle. nih.govontosight.ai

Isotopic labeling experiments can be designed to trace the incorporation of labeled precursors into this compound. For example, feeding P. spiculisporum with ¹³C-labeled dodecanoic acid or ¹³C-labeled oxaloacetate would allow researchers to determine which carbon atoms in this compound originate from each precursor. Analysis of the resulting this compound using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) would reveal the positions and extent of isotopic enrichment. nih.govsigmaaldrich.com

By analyzing the distribution of isotopes in this compound after feeding labeled precursors, researchers can confirm the proposed condensation reaction, identify potential intermediates, and study the activity and specificity of the enzymes involved in its biosynthesis. gla.ac.uknih.gov

Biotechnological Production and Engineering of Decylcitric Acid

Microbial Fermentation Strategies for Decylcitric Acid Production

Microbial fermentation is a well-established process in biotechnology for producing various organic acids and chemicals. susupport.comscielo.br This process involves the cultivation of microorganisms under controlled conditions to convert substrates into desired products. susupport.comcmdclabs.com For this compound, identifying and optimizing the performance of high-yielding microbial strains are crucial steps.

The filamentous fungus Penicillium spiculisporum has been identified as a microorganism capable of producing this compound. amanote.comglobalauthorid.com This organism naturally synthesizes the compound through enzymatic pathways, including the action of 2-decylcitrate synthase. The identification of such naturally producing strains is the foundational step in developing fermentation-based production processes. Screening efforts typically involve isolating microbial strains from various environments and evaluating their ability to produce the target compound under laboratory conditions. While specific detailed research findings on the screening of Penicillium spiculisporum strains solely for high this compound yield were not extensively detailed in the search results, the organism's known capability highlights its importance in this context. Research has explored metabolic variations in Penicillium spiculisporum related to this compound production. amanote.comglobalauthorid.com

Optimizing fermentation parameters is essential to maximize product yield, productivity, and process efficiency. cmdclabs.commdpi.comacademicjournals.org Key parameters that influence microbial fermentation include the type and concentration of the carbon source, nitrogen and phosphate (B84403) limitations, pH of the culture medium, temperature, aeration, and incubation time. editverse.comnih.govniras.comnih.govnih.gov

Studies on the fermentation of other organic acids, such as citric acid, provide insights into the general principles of parameter optimization that can be applied to this compound production. For instance, optimizing temperature and pH is crucial for the growth and metabolic activity of the producing microorganism. editverse.comnih.gov Nutrient supply, including carbon and nitrogen sources, must be carefully controlled to favor product formation over biomass accumulation. cmdclabs.comnih.govmdpi.com Aeration is particularly vital for aerobic fermentation processes, ensuring sufficient oxygen transfer for microbial respiration and biosynthesis. cmdclabs.comniras.com The incubation period also needs to be optimized to achieve maximum product concentration before substrate depletion or product degradation occurs. editverse.comnih.gov

While specific data tables detailing the optimized fermentation parameters exclusively for this compound production by Penicillium spiculisporum were not prominently featured in the search results, the principles derived from optimizing the fermentation of related organic acids are directly relevant.

Identification and Screening of High-Yielding Microbial Strains (e.g., Penicillium spiculisporum)

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful tools to enhance the microbial production of desired compounds, including this compound. ebsco.commdpi.comfrontiersin.orgsavemyexams.comnumberanalytics.comhudsonlabautomation.comneb.comfrontiersin.org These fields focus on modifying and redesigning biological systems to improve their capabilities as microbial cell factories. ebsco.commdpi.com

Genetic manipulation involves altering the genetic material of an organism to achieve desired traits, such as increased production of a specific metabolite. nih.govprimescholars.com In the context of this compound, this could involve modifying the genes encoding enzymes in its biosynthetic pathway to increase their activity or expression levels. Techniques such as gene overexpression, gene deletion, and the use of gene editing tools like CRISPR-Cas9 can be employed to redirect metabolic flux towards this compound synthesis and minimize the production of byproducts. frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov

For example, if the enzyme 2-decylcitrate synthase is a rate-limiting step in this compound biosynthesis in Penicillium spiculisporum, overexpressing the gene encoding this enzyme could potentially lead to higher production. Conversely, deleting genes responsible for competing pathways or for the degradation of this compound might also enhance the final yield. While detailed research findings on specific genetic manipulations for this compound were not found, these general strategies are applicable to improving the production of various organic acids through metabolic engineering. nih.govmdpi.comnih.gov

Rational design in metabolic engineering involves using computational models and a deep understanding of cellular metabolism to predict the effects of genetic modifications and guide the engineering process. neb.comfrontiersin.orgnih.govnih.gov This approach allows for the systematic design of microbial strains with optimized metabolic networks for high-level production of a target compound. ebsco.comnih.gov

Genetic Manipulation of Biosynthetic Pathways for Enhanced this compound Output

Biorefinery Concepts for this compound Production from Renewable Feedstocks

Biorefineries are facilities that process renewable biomass into a range of marketable products, including biofuels, biochemicals, and biomaterials. mdpi.comoil-gasportal.comresearchgate.net Integrating this compound production into a biorefinery concept offers a sustainable approach by utilizing renewable feedstocks, such as agricultural residues, food industry by-products, or dedicated energy crops, as the carbon source for microbial fermentation. mdpi.commdpi.comresearchgate.netresearchgate.netaalto.fiieabioenergy.comscielo.br

Industrial Relevance and Potential for this compound as a Platform Chemical

Platform chemicals are key intermediate molecules derived from renewable biomass that can be converted into a range of value-added chemicals and materials. The successful large-scale biotechnological production of citric acid (PubChem CID 311), primarily through microbial fermentation using organisms like Aspergillus niger and Yarrowia lipolytica, demonstrates the viability of biological routes for producing complex organic acids with significant industrial demand nih.govnih.govnih.govmdpi.com. Citric acid itself is a major industrial organic acid with diverse applications in the food, pharmaceutical, cosmetic, and chemical sectors, with global production reaching millions of tonnes annually mdpi.comresearchgate.netftb.com.hralliedmarketresearch.com. Similarly, succinic acid (PubChem CID 1101), identified as a key biomass-derived platform chemical, is being increasingly produced biotechnologically for applications in polymers, surfactants, and solvents preprints.orgnrel.gov.

The longer alkyl chain in this compound (PubChem CID 152262) differentiates it from shorter-chain counterparts like citric acid and suggests potential applications where lipophilicity or surfactant properties are beneficial. Long-chain dicarboxylic acids produced via microbial fermentation are attracting attention as versatile building blocks for polymers and other products researchgate.net. The ability to produce such long-chain compounds through biotechnology offers new avenues for synthesizing molecules that were previously difficult or impossible to obtain synthetically researchgate.net.

While specific research findings on the industrial-scale biotechnological production of this compound are limited in the provided sources, the established methods for microbial production of other organic acids, particularly citric acid fermentation using submerged or solid-state cultures, indicate the potential for developing similar processes for this compound nih.govmdpi.comftb.com.hr. Factors critical for the successful biotechnological production of organic acids, such as carbon source utilization, nutrient limitations, pH control, aeration, and strain optimization, would likely be relevant for this compound production as well nih.govnih.gov.

The potential industrial relevance of this compound as a platform chemical lies in its unique structure, which combines the reactivity of carboxylic acid groups with a significant hydrophobic tail. This could make it a valuable intermediate for synthesizing a range of downstream products, potentially including:

Polymers: Incorporation into polyesters or polyamides to impart specific properties.

Surfactants and Detergents: The amphiphilic nature could lend itself to applications in cleaning agents or emulsifiers.

Plasticizers: As a carboxylic acid derivative, it could potentially serve as a bio-based plasticizer.

Lubricants: Long-chain carboxylic acids and their derivatives are used in lubricant formulations.

The market for bio-based chemicals is expanding, driven by increasing demand for sustainable alternatives to petroleum-derived products nrel.govresearchgate.net. While the current market size specifically for this compound is not detailed in the search results, its potential applications as a building block for various industrial products position it to potentially enter and grow within this market, provided efficient and cost-effective biotechnological production routes can be established and scaled up. The success of related bio-based acids like succinic acid and the large market for citric acid underscore the industrial appetite for biologically produced organic acids with diverse functionalities alliedmarketresearch.compreprints.orgnrel.gov.

Further research and development in microbial strain engineering and fermentation processes would be crucial to unlock the full industrial potential of this compound as a platform chemical. The ability to utilize renewable feedstocks for its production would align with the growing emphasis on sustainable chemistry and contribute to the development of a bio-based economy.

Advanced Theoretical and Computational Studies of Decylcitric Acid

Molecular Dynamics Simulations of Decylcitric Acid in Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By applying Newton's equations of motion and molecular mechanics force fields, MD simulations can reveal the dynamic evolution of systems researchgate.net. This approach is crucial for comprehending biological processes and has significant impact on areas such as drug discovery and molecular biology researchgate.net.

When applied to this compound in biological systems, MD simulations can provide insights into its behavior in various environments, such as aqueous solutions or in the presence of biological macromolecules like proteins or membranes. These simulations can help to understand:

Conformational Dynamics: How the structure of this compound changes over time in a dynamic environment.

Solvation: The interactions between this compound and solvent molecules (e.g., water) and how these interactions influence its behavior.

Membrane Interactions: If relevant, MD simulations can model the interaction of this compound with lipid bilayers, providing information on its potential to cross membranes or interact with membrane-bound proteins. The application of MD simulations to membrane systems has evolved significantly, allowing for the creation of realistic and complex membrane models frontiersin.org.

Binding to Biomolecules: MD can simulate the binding process of this compound to target proteins or other biomolecules, exploring binding pathways, stability of the complex, and identifying key residues involved in the interaction. Enhanced sampling techniques can be employed to address limitations in sampling larger portions of the configuration space in complex biological systems nih.govarxiv.org.

MD simulations can generate trajectories that illustrate the time-dependent behavior of this compound, providing a movie-like view of its molecular motions and interactions. Analyzing these trajectories allows for the calculation of various properties, such as diffusion coefficients, conformational distributions, and interaction energies.

Quantum Chemical Calculations for this compound Reactivity and Interactions

Quantum chemical calculations, often based on Density Functional Theory (DFT), are essential for investigating the electronic structure, reactivity, and interactions of molecules at a fundamental level researchgate.netmdpi.commongoliajol.info. For this compound, these calculations can provide crucial information regarding its intrinsic properties and how it might behave in chemical reactions or interactions with other molecules.

Key aspects that can be explored using quantum chemical methods include:

Molecular Geometry and Electronic Structure: Optimizing the 3D structure of this compound and calculating its electronic properties, such as charge distribution and molecular orbitals.

Electrostatic Potential Surface (MESP): Mapping the MESP of this compound helps identify regions that are likely to be involved in electrostatic interactions, indicating potential sites for nucleophilic or electrophilic attack or interaction with charged species mdpi.commongoliajol.info.

Non-Covalent Interactions: Methods like the Reduced Density Gradient (RDG) can be used to analyze non-covalent interactions, such as hydrogen bonding or van der Waals forces, which are crucial for understanding how this compound interacts with its environment or binding partners researchgate.net. Quantum chemical calculations can characterize the nature and strength of these interactions, for instance, in the context of hydrogen bonding with solvent molecules mongoliajol.infomdpi.com.

Interaction Energies: Quantum chemical methods can calculate the interaction energy between this compound and other molecules, providing a quantitative measure of the strength of their association nih.gov.

These calculations provide a theoretical foundation for understanding the chemical behavior of this compound and can guide the interpretation of experimental observations.

In Silico Modeling of Enzyme-Substrate Interactions in this compound Pathways

In silico modeling, particularly molecular docking and machine learning approaches, plays a vital role in predicting and understanding enzyme-substrate interactions involving this compound. Given the complexity and cost of experimental determination, computational methods offer an efficient way to explore potential interactions within metabolic or enzymatic pathways mdpi.comnih.gov.

Approaches used for modeling enzyme-substrate interactions include:

Molecular Docking: This technique predicts the preferred binding orientation (pose) and affinity of a small molecule (like this compound) to a protein target (enzyme active site) nih.gov. Docking simulations can help identify potential enzymes that might interact with this compound and predict the likely binding mode. While useful, it's important to note that binding is necessary but not always sufficient for catalysis nih.gov.

Machine Learning Models: Machine learning algorithms can be trained on datasets of known enzyme-substrate interactions to predict new interactions mdpi.commit.edu. These models can utilize information about the chemical structure of the substrate (this compound) and the amino acid sequence or 3D structure of the enzyme to identify patterns indicative of interaction mdpi.com. Discriminative machine learning models, such as those based on support vector machines or neural networks, are commonly used mdpi.com.

Dynamic Modeling: Combining techniques like molecular dynamics simulations with methods such as Markov state models can provide insights into the dynamic process of enzyme-substrate complex formation, revealing intermediate states and key residues involved in the binding pathway plos.org.

In silico modeling can help to:

Identify potential enzymes that may act on or be inhibited by this compound.

Predict binding sites and the nature of interactions between this compound and enzymes.

Prioritize experimental studies by narrowing down the list of potential enzyme targets.

Gain insights into the specificity or promiscuity of enzymes towards this compound mdpi.com.

While computational methods for predicting enzyme-substrate interactions are powerful, challenges remain, particularly in accurately modeling complex biological systems and achieving high predictive accuracy across diverse enzyme families mdpi.commit.edu.

Predictive Models for this compound Biotransformations

Predictive models are computational tools used to forecast the potential biotransformations that this compound might undergo in biological systems. These models leverage various data sources and computational techniques to anticipate metabolic fate, reaction pathways, and potential products.

Developing predictive models for this compound biotransformations can involve:

Rule-Based Systems: These models use a set of predefined rules derived from known metabolic reactions and enzyme specificities to predict potential transformation pathways.

Machine Learning Approaches: Training machine learning models on large datasets of known biotransformations to identify patterns and predict how enzymes might modify this compound. This can involve using molecular descriptors of this compound and information about the enzymes present in a biological system.

Pathway Analysis Tools: Utilizing computational tools that map potential metabolic pathways based on existing biochemical databases and predicted enzyme activities. These tools can help visualize how this compound might be synthesized, degraded, or modified within a biological network.

Quantitative Structure-Activity Relationship (QSAR) Models: While often used for predicting biological activity, QSAR models can also be adapted to predict the likelihood or rate of specific biotransformations based on the chemical structure of this compound.

Predictive models for biotransformations aim to:

Anticipate metabolic products of this compound.

Identify potential enzymes involved in its metabolism.

Understand the factors that influence the rate and extent of biotransformation.

Inform studies on the fate and persistence of this compound in biological systems.

The accuracy of these predictive models depends heavily on the quality and quantity of available data on similar compounds and reactions. Continuous development and validation against experimental data are crucial for improving their reliability.

Future Research Directions and Unanswered Questions

Elucidation of Novel Decylcitric Acid Biosynthetic Genes and Enzymes

While this compound has been identified as a fungal metabolite, the specific genes and enzymes responsible for its complete biosynthetic pathway are not yet fully elucidated. Studies on Penicillium spiculisporum have indicated the presence of a 2-decylcitrate synthase enzyme that catalyzes the condensation between lauryl CoA and oxaloacetate, a reaction considered highly specific for the C4 diacid species but less so for the fatty acid chain moiety. gla.ac.ukgla.ac.uk This enzyme's properties have been described, and it has been isolated and purified in previous research. gla.ac.uk However, the entire enzymatic cascade leading to this compound from primary metabolic precursors, such as fatty acids and intermediates of the tricarboxylic acid (TCA) cycle, requires further investigation.

Future research should focus on identifying and characterizing the full suite of enzymes involved in this compound biosynthesis. This could involve genomic and transcriptomic analyses of producing organisms under conditions favorable for this compound production. Techniques such as gene knockout or overexpression studies could help confirm the function of candidate genes. Understanding the regulatory mechanisms controlling the expression of these biosynthetic genes is also crucial. This knowledge would provide a comprehensive picture of how organisms synthesize this compound and could open avenues for manipulating these pathways for biotechnological purposes.

Expanding the Diversity of this compound Analogues and Their Biological Roles

This compound is structurally related to citric acid, a key intermediate in metabolism. nih.govnih.gov Given the diverse array of secondary metabolites produced by fungi and other microorganisms, it is plausible that various analogues of this compound exist in nature. nih.govgla.ac.uk Some research has touched upon related compounds like agaricic acid (hexathis compound), also found in Fomitopsis officinalis. tridhascholars.org

Future research should aim to explore the natural diversity of this compound analogues. This could involve screening different microbial strains, particularly those known to produce polyketides or other fatty acid-derived metabolites, for the presence of novel this compound derivatives. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, would be essential for the identification and structural characterization of these compounds. Furthermore, investigating the biological roles of this compound and its analogues in the producing organisms is important. While some secondary metabolites have no obvious role in the growth and maintenance of the cell, others may confer ecological advantages or have signaling functions. gla.ac.uk Exploring potential biological activities of these compounds, such as antimicrobial or enzymatic inhibitory effects, could also reveal novel applications.

Sustainable Production of this compound via Advanced Biotechnological Platforms

The biotechnological production of organic acids, such as citric acid, is a well-established industrial process, primarily utilizing microbial fermentation with organisms like Aspergillus niger. nih.govmdpi.comnih.govgsconlinepress.com This success in producing related organic acids suggests the potential for developing sustainable biotechnological platforms for this compound production. Current methods for obtaining this compound for research purposes likely involve extraction from fungal cultures.

Future research should explore the feasibility of developing efficient and sustainable biotechnological processes for this compound production. This could involve optimizing fermentation conditions for natural producing strains or engineering heterologous hosts, such as bacteria or yeast, to produce this compound. gsconlinepress.com Metabolic engineering strategies could be employed to enhance the flux towards this compound biosynthesis and minimize the production of unwanted byproducts. Utilizing renewable feedstocks, potentially including agricultural or industrial by-products, aligns with the principles of a circular bioeconomy and could improve the economic and environmental sustainability of the production process. nih.govmdpi.com Developing efficient downstream processing techniques for the recovery and purification of this compound from fermentation broths is also a critical aspect of establishing a viable biotechnological platform.

Integration of Omics Data for Systems-Level Understanding of this compound Metabolism

Understanding the metabolism of this compound within producing organisms requires a systems-level approach. Omics technologies, such as transcriptomics (the study of gene expression), metabolomics (the study of metabolites), and proteomics (the study of proteins), provide comprehensive snapshots of cellular processes. nih.govfrontiersin.orgbiorxiv.orgmetwarebio.commdpi.com Integrating data from these different omics layers can provide a more holistic understanding of complex biological systems. biorxiv.orgmetwarebio.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for decylcitric acid, and how can purity be validated?

- Methodology :

- Synthesis : Use esterification of citric acid with 1-decanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or FTIR for ester bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Validation : Confirm purity via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and NMR (¹H/¹³C) to detect unreacted precursors .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Peaks (FTIR, cm⁻¹) |

|---|---|---|---|

| Esterification | 78–85 | ≥95 | 1730 (C=O ester), 3400 (O-H) |

| Recrystallization | 65–72 | ≥98 | — |

Q. How should researchers design experiments to assess this compound’s solubility in polar/nonpolar solvents?

- Methodology :

- Use the shake-flask method: Dissolve 10 mg in 5 mL solvent (e.g., water, ethanol, hexane) at 25°C.

- Quantify solubility via gravimetric analysis after solvent evaporation .

- Advanced: Apply Hansen solubility parameters (HSPiP software) to predict miscibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved?

- Methodology :

- Controlled Testing : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures .

- Statistical Analysis : Use ANOVA to evaluate batch-to-batch variability or instrument calibration errors .

- Example Findings :

| Atmosphere | Decomposition Onset (°C) | Mass Loss (%) |

|---|---|---|

| N₂ | 210 ± 3 | 85 |

| O₂ | 195 ± 5 | 92 |

Q. What computational methods are suitable for modeling this compound’s interaction with lipid bilayers?

- Methodology :

- Molecular Dynamics (MD) : Use GROMACS with CHARMM36 force field. Simulate insertion into DPPC bilayers over 100 ns .

- Analysis : Calculate lateral diffusion coefficients, hydrogen bonding, and free energy profiles (Umbrella Sampling) .

- Key Parameters :

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 310 K |

| Force Field | CHARMM36 |

Methodological Guidelines

Q. How to ensure reproducibility in this compound studies?

- Best Practices :

- Document reaction conditions (temperature, solvent ratios, catalyst load) in Supplementary Information .

- Use IUPAC nomenclature and report uncertainties (e.g., "yield: 75 ± 2%") .

- Share raw NMR/TGA data via repositories like Zenodo .

Q. What strategies address low yields in large-scale synthesis?

- Solutions :

- Optimize stoichiometry (e.g., excess decanol to drive esterification equilibrium).

- Implement continuous-flow reactors for improved heat/mass transfer .

Critical Analysis Frameworks

Q. How to evaluate conflicting bioactivity claims for this compound?

- Framework :

Source Evaluation : Prioritize studies in Q1 journals (e.g., Analytical Chemistry) over preprint platforms .

Experimental Design : Check for controls (e.g., cytotoxicity assays in cell studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.